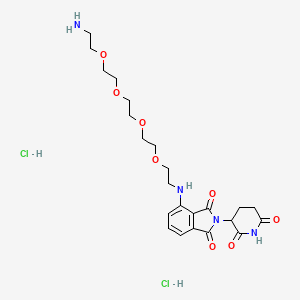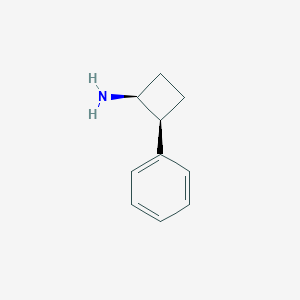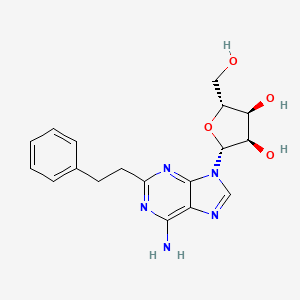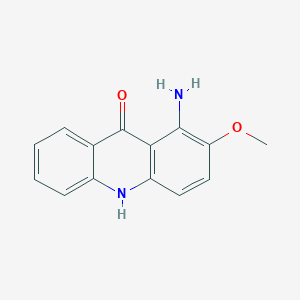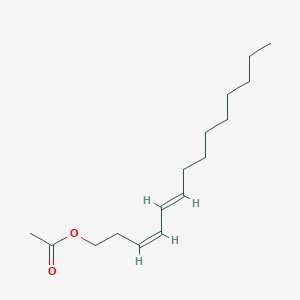
3Z,5E-Tetradecadienyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3Z,5E-Tetradecadienyl acetate: is a carboxylic ester with the molecular formula C16H28O2 . It is known for its role as a pheromone in various insect species, particularly among the Pyralidae family . This compound is characterized by its two double bonds in the 3Z and 5E positions, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3Z,5E-Tetradecadienyl acetate typically involves the stereospecific reduction of alkyne intermediates followed by the Wittig reaction . For instance, starting from commercially available 3-bromo-1-propanol, the compound can be synthesized via lithium aluminum hydride (LAH) reduction and subsequent Wittig reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, involving similar reduction and Wittig reaction steps under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3Z,5E-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering its chemical structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) is frequently used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
3Z,5E-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and reduction reactions.
Mechanism of Action
The mechanism of action of 3Z,5E-Tetradecadienyl acetate primarily involves its role as a pheromone. It interacts with specific receptors in insects, triggering behavioral responses such as mating attraction and disruption . The molecular targets include olfactory receptors that detect the compound’s unique chemical structure, leading to signal transduction pathways that result in the observed biological effects .
Comparison with Similar Compounds
(Z,E)-3,5-Tetradecadienyl acetate: Another isomer with similar pheromone activity.
(E,E)-3,5-Tetradecadienyl acetate: Known for its role as a mating attractant in different insect species.
(Z,Z)-7,11-Tetradecadienyl acetate: Used as a mating attractant and inhibitor in various insects.
Uniqueness: 3Z,5E-Tetradecadienyl acetate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its effectiveness as a pheromone in certain insect species highlights its specialized role in ecological interactions .
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(3Z,5E)-tetradeca-3,5-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-13H,3-9,14-15H2,1-2H3/b11-10+,13-12- |
InChI Key |
XXIIMWWMOJXDLK-MRBUWEIXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C=C\CCOC(=O)C |
Canonical SMILES |
CCCCCCCCC=CC=CCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


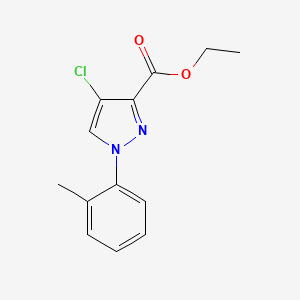
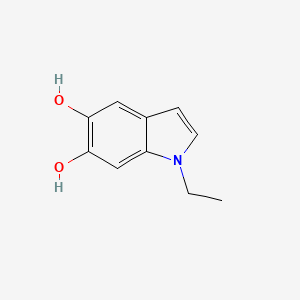
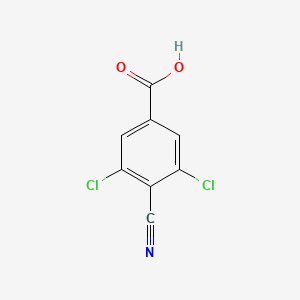
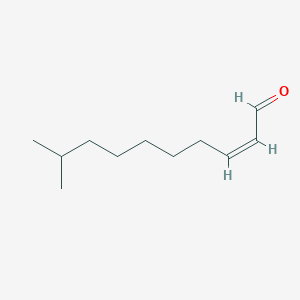
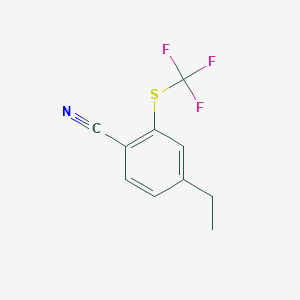
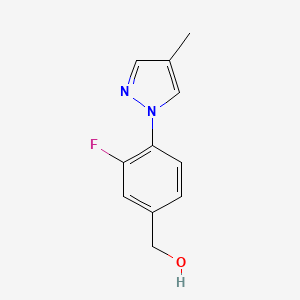
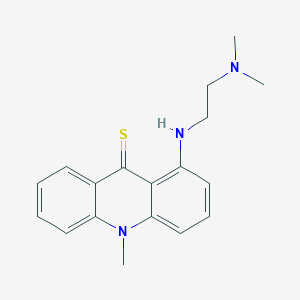
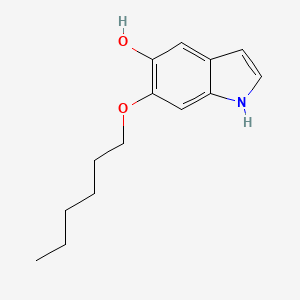
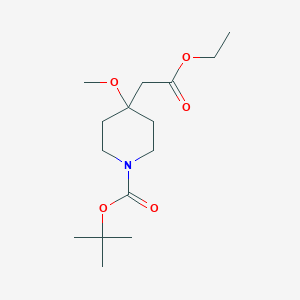
![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)
